molecular formula C9H16O3 B2819742 3-(2,2-Diethoxyethoxy)prop-1-yne CAS No. 98166-29-1

3-(2,2-Diethoxyethoxy)prop-1-yne

Cat. No. B2819742
CAS RN: 98166-29-1
M. Wt: 172.224
InChI Key: KLXXQIJFXGGJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2,2-Diethoxyethoxy)prop-1-yne” is a chemical compound with the CAS Number: 98166-29-1 . It has a molecular weight of 172.22 . The IUPAC name for this compound is 3-(2,2-diethoxyethoxy)prop-1-yne . The physical form of this compound is liquid .


Molecular Structure Analysis

The molecular formula of “3-(2,2-Diethoxyethoxy)prop-1-yne” is C9H16O3 . The InChI code for this compound is 1S/C9H16O3/c1-4-7-10-8-9(11-5-2)12-6-3/h1,9H,5-8H2,2-3H3 .


Physical And Chemical Properties Analysis

“3-(2,2-Diethoxyethoxy)prop-1-yne” is a liquid at room temperature . It has a molecular weight of 172.22 . The compound is stored at a temperature of 4°C .

Scientific Research Applications

Polymerization and Material Science

  • Polymerization Initiators : Research into the polymerization of certain cyclic ethers and carbonates showcases the potential for compounds with diethoxy functional groups to serve as initiators or modifiers in polymer synthesis. For instance, the polymerization of 1,3-dioxolane initiated with dioxolenium salts explores the dual role of such compounds as initiators, highlighting their importance in creating polymers with specific properties (Stolarczyk, Kubisa, & Penczek, 1977).

Synthetic Organic Chemistry

  • Synthesis of Carbohydrate Derivatives : Investigations into modified carbohydrates through conjugate additions highlight the versatility of diethoxy-containing compounds in synthesizing complex organic molecules. This includes the synthesis of novel molecules that can be regarded as modified carbohydrates, demonstrating the role of such compounds in facilitating key synthetic transformations (Valdersnes, Apeland, Flemmen, & Sydnes, 2012).

Catalysis and Reaction Mechanisms

  • Catalysis and Complexation : The study of complexation behavior of certain ethoxy-containing compounds towards lanthanide cations exemplifies the application of such molecules in understanding electrochemical properties and in designing novel materials with specific electronic or optical properties (Amarandei et al., 2014).

Nonlinear Optical Studies

  • Optical Properties : Research into the nonlinear optical properties of novel chalcone derivatives, which could share reactive similarities with compounds like "3-(2,2-Diethoxyethoxy)prop-1-yne," provides insights into the development of materials for optical applications. This includes studying their third-order nonlinear optical properties and their potential use in laser technology and optical limiting (Mathew, Salian, Joe, & Narayana, 2019).

Environmental Sensing and Reporting

  • Fluorescent Probes : The development of rhodamine-azacrown based fluorescent probes for metal ions showcases the potential utility of ethoxy-containing compounds in environmental sensing. These studies demonstrate how subtle changes in the chemical structure can lead to significant differences in binding modes and detection limits for various metal ions, highlighting the importance of specific functional groups in designing sensitive and selective probes (Fang et al., 2014).

Safety and Hazards

The safety information for “3-(2,2-Diethoxyethoxy)prop-1-yne” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(2,2-diethoxyethoxy)prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-4-7-10-8-9(11-5-2)12-6-3/h1,9H,5-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXXQIJFXGGJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COCC#C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.